molecular formula C9H13N3O2 B1491374 (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1248086-41-0

(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No. B1491374
CAS RN: 1248086-41-0
M. Wt: 195.22 g/mol
InChI Key: KVXBIUMUNNUVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone, also known as AMIM, is a novel synthetic compound that has recently been shown to have a wide range of applications in scientific research. AMIM is a chiral compound and has a unique structure that allows it to interact with various biological systems in a variety of ways. It has been used in a number of studies to study the mechanisms of action of various drugs and to explore the biochemical and physiological effects of those drugs.

Scientific Research Applications

Anticonvulsant Activity

The research into derivatives of (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone includes studies on their anticonvulsant properties. For instance, certain enaminones, structurally related compounds, have been evaluated for anticonvulsant activity through synthesis and testing in mice and rats. This work suggests a potential avenue for the development of new treatments for epilepsy and other seizure-related disorders. The study conducted by Jackson et al. (2012) provides insights into the correlation between the x-ray crystal structure of these compounds and their biological activity, offering a hypothesis for the toxicity of the analogs as well (Jackson et al., 2012).

Synthesis Methods

There is significant interest in the synthesis methods of isoxazole derivatives, including those structurally related to (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone. Sobenina et al. (2005) have developed methods for selectively preparing 5-amino-3-(pyrrol-2-yl)isoxazoles through reactions involving hydroxylamine, showcasing the chemical versatility and potential for generating a wide variety of biologically active compounds (Sobenina et al., 2005).

Catalyst- and Solvent-Free Synthesis

Research by Moreno-Fuquen et al. (2019) highlights an efficient approach for the regioselective synthesis of heterocyclic amides under catalyst- and solvent-free conditions, showcasing advances in green chemistry and sustainable chemical synthesis practices. These methodologies contribute to the broader utility of compounds like (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone in scientific research (Moreno-Fuquen et al., 2019).

Spectral Characterization and Molecular Docking Studies

The spectral characterization and molecular docking studies of similar compounds have been conducted to understand their antibacterial activity. Shahana et al. (2020) synthesized novel compounds and characterized them using various spectroscopic techniques, further analyzing them through density functional theory (DFT) calculations and molecular docking studies. These studies are crucial for the development of new drugs and materials with specific biological or chemical properties (Shahana et al., 2020).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-8(4-11-14-6)9(13)12-3-2-7(10)5-12/h4,7H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXBIUMUNNUVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 4
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 5
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.